1-trifluoromethanesulfonylpiperazine hydrochloride
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Overview
Description
1-Trifluoromethanesulfonylpiperazine hydrochloride is a chemical compound with the molecular formula C5H10ClF3N2O2S. It is known for its unique chemical properties and potential applications in various scientific fields. The compound is characterized by the presence of a trifluoromethyl group attached to a sulfonyl piperazine ring, which is further stabilized by the addition of hydrochloride.
Preparation Methods
The synthesis of 1-trifluoromethanesulfonylpiperazine hydrochloride typically involves the reaction of piperazine with trifluoromethanesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Reaction of Piperazine with Trifluoromethanesulfonyl Chloride: Piperazine is reacted with trifluoromethanesulfonyl chloride in an organic solvent such as dichloromethane. A base, such as triethylamine, is added to neutralize the hydrochloric acid formed during the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
1-Trifluoromethanesulfonylpiperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethylsulfonyl group. Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products. For example, oxidation with strong oxidizing agents can yield sulfonic acid derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous acids, resulting in the cleavage of the trifluoromethylsulfonyl group.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Trifluoromethanesulfonylpiperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules. It serves as a precursor for the preparation of trifluoromethylated compounds, which are valuable in medicinal chemistry and agrochemicals.
Biology: In biological research, the compound is used to study the effects of trifluoromethyl groups on biological systems. It is also employed in the development of new pharmaceuticals and bioactive molecules.
Medicine: The compound has potential applications in drug discovery and development. It is investigated for its pharmacological properties and its ability to modulate biological targets.
Mechanism of Action
The mechanism of action of 1-trifluoromethanesulfonylpiperazine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins. The sulfonyl group can form strong interactions with target molecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Trifluoromethanesulfonylpiperazine hydrochloride can be compared with other similar compounds, such as:
Trifluoromethanesulfonamide: This compound also contains a trifluoromethylsulfonyl group but lacks the piperazine ring. It is used in similar applications but may exhibit different reactivity and properties.
Trifluoromethanesulfonyl Chloride: This compound is a precursor in the synthesis of this compound. It is highly reactive and used in various chemical transformations.
Trifluoromethanesulfonyl Fluoride: Another related compound, used as a reagent in organic synthesis. It has different reactivity compared to the hydrochloride derivative.
The uniqueness of this compound lies in its combination of the trifluoromethylsulfonyl group with the piperazine ring, providing distinct chemical and biological properties .
Properties
CAS No. |
215453-48-8 |
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Molecular Formula |
C5H10ClF3N2O2S |
Molecular Weight |
254.7 |
Purity |
95 |
Origin of Product |
United States |
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